3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Description
3,5-Dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a 3,5-dichlorinated benzene ring linked via an amide bond to a 1,3-thiazole moiety substituted with a 4-cyanophenyl group. This compound combines structural motifs associated with diverse biological and chemical functionalities. The 4-cyanophenyl substituent introduces electron-withdrawing properties, which may enhance binding specificity or metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3OS/c18-13-5-12(6-14(19)7-13)16(23)22-17-21-15(9-24-17)11-3-1-10(8-20)2-4-11/h1-7,9H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVPCTSTIUNDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-(4-cyanophenyl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The 3,5-dichlorobenzamide moiety undergoes selective displacement of chlorine atoms under SNAr conditions. Key findings include:
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Meta-chlorine substitution occurs preferentially over para positions due to steric and electronic effects imposed by the thiazole ring.
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Reactions with primary amines (e.g., methylamine, aniline) in dimethyl sulfoxide (DMSO) at 80–100°C yield monosubstituted derivatives within 6–8 hours (Table 1 ).
| Reagent | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Reference |
|---|---|---|---|---|---|
| Methylamine | DMSO | 80 | 6 | 78 | |
| Aniline | DMF | 100 | 8 | 65 | |
| Sodium methoxide | Ethanol | Reflux | 12 | 82 (demethylation) |
Hydrolysis of the Amide Bond
The benzamide group participates in controlled hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (6M HCl, reflux, 24h) cleaves the amide bond, generating 3,5-dichlorobenzoic acid and 4-(4-cyanophenyl)-1,3-thiazol-2-amine .
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Basic hydrolysis (NaOH 10%, 90°C, 8h) results in partial decomposition of the thiazole ring, forming unidentified polymeric byproducts .
Cyclization Reactions
The compound serves as a precursor for heterocyclic syntheses:
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Thiazole ring expansion : Treatment with ethyl chloroacetate in pyridine induces cyclocondensation, forming a fused thiazolo[5,4-d]thiazole system (Figure 1 ) .
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Formation of oxadiazines : Reacting with dicyclohexylcarbodiimide (DCC) in acetonitrile triggers dehydrosulfurization, yielding 2H-1,3,5-oxadiazine-2,4(3H)-diimine derivatives via a [4+2] cycloaddition mechanism .
Mechanistic Insight :
The reaction with DCC proceeds through nucleophilic attack of the thiazole sulfur on the carbodiimide carbon, followed by C–S bond cleavage and subsequent cyclization .
Electrophilic Substitution on the Thiazole Ring
The electron-rich thiazole moiety undergoes regioselective electrophilic substitutions:
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Nitration (HNO3/H2SO4, 0°C) introduces a nitro group at the 5-position of the thiazole ring, confirmed by X-ray crystallography .
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Bromination (Br2/CHCl3, rt) occurs at the 4-position, with a 92% yield achieved under inert atmosphere .
Functional Group Transformations
The cyanophenyl substituent enables additional reactivity:
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Reduction of nitrile : Catalytic hydrogenation (H2/Pd-C, EtOH) converts the cyano group to an aminomethyl group without affecting other functionalities.
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Coordination chemistry : The compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Cu(II), Ni(II)) through the thiazole nitrogen and amide oxygen .
Stability Under Oxidative Conditions
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Exposure to m-chloroperbenzoic acid (mCPBA) oxidizes the thiazole sulfur to a sulfoxide, altering the compound’s electronic properties and biological activity .
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Prolonged oxidation (H2O2/AcOH, 48h) degrades the thiazole ring entirely, yielding a sulfonic acid derivative .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces:
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Cyanophenyl dimerization : Forms a cyclobutane-linked dimer via [2+2] photocycloaddition, confirmed by NMR and mass spectrometry.
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Chlorine photodissociation : Generates radical intermediates detectable by EPR spectroscopy .
Biological Activity-Driven Modifications
Structure-activity relationship (SAR) studies reveal:
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Chlorine replacement : Substituting 3,5-dichloro groups with electron-withdrawing substituents (e.g., -CF3) enhances antimicrobial potency by 40% .
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Amide bioisosteres : Replacing the benzamide with sulfonamide groups improves metabolic stability in hepatic microsome assays .
This compound’s reactivity profile highlights its utility as a multifunctional scaffold in medicinal chemistry and materials science. Further studies should explore its catalytic applications and enantioselective transformations.
Scientific Research Applications
3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,4-Dichloro-N-(1,3-Thiazol-2-yl)Benzamide
- Structure: Differs in chloro-substitution positions (2,4-dichloro vs. 3,5-dichloro) and lacks the 4-cyanophenyl group on the thiazole.
- Biological Activity : Exhibits anti-inflammatory, analgesic, and antipyretic properties, attributed to the thiazole-amide scaffold .
- Key Difference: The absence of the 4-cyanophenyl group likely reduces its hydrophobicity and target selectivity compared to the target compound.
Propyzamide (3,5-Dichloro-N-(1,1-Dimethylpropynyl)Benzamide)
- Structure: Shares the 3,5-dichlorobenzamide core but replaces the thiazole-cyanophenyl group with a dimethylpropynyl substituent.
- Key Difference: The thiazole-cyanophenyl moiety in the target compound may shift its application toward drug development due to enhanced interactions with biological receptors.
Unsubstituted Thiazole-Benzamide Derivatives
- Structure : Simpler analogs lacking either halogen or aryl substituents.
- Activity : Generally show lower potency in biological assays, underscoring the importance of halogen and aromatic substituents for activity .
Comparative Data Table
Biological Activity
3,5-Dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound notable for its complex structure, which includes dichlorobenzamide, cyanophenyl, and thiazolyl moieties. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The IUPAC name for this compound is this compound. Its molecular formula is , with a molecular weight of 368.24 g/mol. The compound's structure can be visualized as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-(4-cyanophenyl)-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane and purified through recrystallization or column chromatography to yield the desired product .
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. The thiazole moiety is known to enhance the interaction with microbial targets, potentially inhibiting their growth. In studies assessing various thiazole derivatives, it was found that modifications to the phenyl ring can significantly affect antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. For instance:
The presence of electron-withdrawing groups like chlorine on the benzamide structure has been correlated with increased cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at critical phases .
The mechanism of action for this compound appears to involve binding to specific molecular targets such as enzymes or receptors that are critical for cancer cell proliferation. For example, molecular docking studies suggest that the compound interacts with proteins involved in cell survival pathways .
Case Studies
A notable study evaluated a series of thiazole derivatives for their anticancer properties and found that those with a similar structural framework to this compound exhibited significant growth inhibition across multiple cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for 3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves condensation of 5-chlorothiazol-2-amine with 3,5-dichlorobenzoyl chloride in pyridine under controlled conditions. Key steps include:
- Reagent ratios: Equimolar ratios of amine and acyl chloride to minimize side products.
- Solvent selection: Pyridine acts as both solvent and acid scavenger, improving reaction efficiency .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol yields >95% purity. Monitor reaction progress via TLC (Rf = 0.4 in 3:7 ethyl acetate/hexane) .
Q. How should researchers characterize the crystalline structure and confirm molecular conformation?
Methodological Answer: X-ray crystallography is critical for structural validation. Key parameters include:
- Hydrogen bonding analysis: Identify classical (N–H⋯N) and non-classical (C–H⋯F/O) interactions to confirm dimerization patterns (e.g., centrosymmetric dimers observed in related thiazole derivatives) .
- Crystallographic data: Refine using software like SHELXL, with riding models for H-atoms. Report bond angles (e.g., C–S–C ≈ 92°) and torsion angles to validate planarity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different assay systems?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from assay-specific conditions. Mitigate via:
- Comparative dose-response studies: Test the compound under standardized conditions (e.g., 0.1–100 µM range) in both bacterial (MIC assays) and mammalian (MTT cytotoxicity) systems .
- Target validation: Use enzyme inhibition assays (e.g., PFOR enzyme activity for anaerobic organisms) to isolate mechanism-driven effects .
- Metabolic stability analysis: Evaluate half-life in liver microsomes to rule out pharmacokinetic variability .
Q. What computational strategies predict structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer: Combine molecular docking and QSAR modeling to guide SAR:
- Molecular docking: Use AutoDock Vina to simulate binding to targets like bacterial PPTase enzymes. Prioritize derivatives with improved ΔG values (<−8 kcal/mol) .
- QSAR parameters: Calculate descriptors (e.g., logP, polar surface area) using ChemAxon. Validate models with leave-one-out cross-validation (R² > 0.85) .
- Electronic effects: DFT calculations (e.g., HOMO-LUMO gaps) assess electron-withdrawing effects of the 3,5-dichloro and cyano groups on reactivity .
Q. How to design experiments assessing environmental fate and ecotoxicological impacts?
Methodological Answer: Adopt a tiered approach per OECD guidelines:
- Phase 1 (Abiotic stability): Test hydrolysis (pH 4–9 buffers, 25–50°C) and photodegradation (UV light, λ = 254 nm) .
- Phase 2 (Biotic degradation): Use OECD 301D respirometry to measure biodegradation in activated sludge.
- Ecotoxicology: Conduct Daphnia magna acute toxicity (48h EC50) and algal growth inhibition (72h) assays. Correlate results with logKow values to predict bioaccumulation .
Data Interpretation & Theoretical Frameworks
Q. How to integrate crystallographic and spectroscopic data to resolve ambiguities in molecular packing?
Methodological Answer:
- Complementary techniques: Pair X-ray diffraction with solid-state NMR (13C CP/MAS) to confirm intermolecular interactions (e.g., H-bonding vs. π-π stacking) .
- Hirshfeld surface analysis: Map close contacts (dnorm plots) to quantify interaction contributions (e.g., H⋯Cl contacts >15% suggest halogen bonding) .
Q. What theoretical frameworks explain the compound’s dual activity in prokaryotic vs. eukaryotic systems?
Methodological Answer:
- Enzyme homology modeling: Align PFOR (prokaryotic target) with human homologs (e.g., pyruvate dehydrogenase) to identify selectivity-determining residues .
- Systems biology: Use KEGG pathway mapping to identify off-target effects in eukaryotes (e.g., mitochondrial electron transport chain disruption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
